

CY3-YNE: A Technical Guide for Molecular Biology Researchers

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Compound of Interest

Compound Name: CY3-YNE

Cat. No.: B15556408

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to CY3-YNE

CY3-YNE, or Sulfo-Cyanine3-alkyne, is a bright, orange-fluorescent dye that has become an invaluable tool in molecular biology.[1] It belongs to the cyanine dye family and is functionalized with an alkyne group, making it a key reagent for "click chemistry."[2] Specifically, it participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the precise and stable labeling of biomolecules that have been modified to contain an azide group.[2][3] This bioorthogonal labeling strategy enables researchers to tag and visualize a wide range of molecules, including proteins, nucleic acids, and glycans, within complex biological systems, including living cells.[4]

The exceptional brightness and photostability of the CY3 fluorophore, combined with the specificity of the click reaction, make **CY3-YNE** a versatile probe for various applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET)-based assays.[1][5] Its fluorescence is largely insensitive to pH changes between 4 and 10, adding to its robustness in diverse experimental conditions.

Core Properties and Quantitative Data

The performance of a fluorescent dye is paramount for generating high-quality data. **CY3-YNE** exhibits favorable photophysical properties, which are summarized in the table below.

Property	Value	References
Excitation Maximum (λ_{ex})	~555 nm	[1]
Emission Maximum (λ_{em})	~570 nm	[1]
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	
Quantum Yield (Φ)	~0.1-0.31	
Recommended Laser Line	532 nm or 561 nm	
Solubility	Water, DMSO, DMF	

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycoproteins with an Azide-Modified Sugar and Subsequent CY3-YNE Staining

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by fluorescent labeling with **CY3-YNE** via CuAAC for imaging.

Materials:

- Mammalian cells in culture
- Azide-modified sugar (e.g., N-azidoacetylgalactosamine, GalNAz)
- **CY3-YNE**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)

- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Wash buffer (PBS with 1% BSA)
- Antifade mounting medium with DAPI

Procedure:

- Metabolic Labeling:
 - Culture mammalian cells to the desired confluency.
 - Add the azide-modified sugar (e.g., 25-50 μ M GalNAz) to the cell culture medium.
 - Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into glycoproteins.
- Cell Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Click Chemistry Reaction:
 - Prepare the following stock solutions:
 - **CY3-YNE**: 10 mM in DMSO
 - **CuSO₄**: 100 mM in water

- THPTA: 100 mM in water
- Sodium Ascorbate: 500 mM in water (prepare fresh)
- Prepare the "Click-it" reaction cocktail immediately before use. For a 1 mL final volume, mix:
 - 885 μ L PBS
 - 10 μ L of 10 mM **CY3-YNE** stock solution (final concentration: 100 μ M)
 - 20 μ L of 100 mM CuSO₄ stock solution (final concentration: 2 mM)
 - 40 μ L of 100 mM THPTA stock solution (final concentration: 4 mM)
 - 45 μ L of 500 mM sodium ascorbate stock solution (final concentration: 22.5 mM)
- Add the reaction cocktail to the fixed and permeabilized cells, ensuring complete coverage.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Mounting:
 - Wash the cells three times with wash buffer.
 - Perform a final wash with PBS.
 - Mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI for nuclear counterstaining.
- Imaging:
 - Image the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and CY3 (orange-red channel).

Protocol 2: In Vitro Labeling of an Azide-Modified Protein with **CY3-YNE**

This protocol outlines the procedure for labeling a purified protein containing an azide modification with **CY3-YNE**.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS or HEPES)
- **CY3-YNE**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- DMSO
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- Prepare Reagents:
 - Dissolve the azide-modified protein in an appropriate buffer to a concentration of 1-10 mg/mL.
 - Prepare stock solutions as described in Protocol 1.
- Click Chemistry Reaction:
 - In a microcentrifuge tube, combine the following in order:
 - Azide-modified protein solution
 - **CY3-YNE** stock solution (to a final concentration of 2-5 fold molar excess over the protein)
 - THPTA stock solution (to a final concentration of 4 mM)

- CuSO₄ stock solution (to a final concentration of 2 mM)
- Vortex the mixture gently.
- Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 20 mM.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification of the Labeled Protein:
 - Remove the unreacted **CY3-YNE** and other reaction components by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column).
 - Collect the fractions containing the labeled protein, which will be visibly colored.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the CY3 dye at ~555 nm.

Visualizations

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

The following diagram illustrates a simplified signaling cascade initiated by the activation of a G-protein coupled receptor (GPCR), a common target for labeling studies.

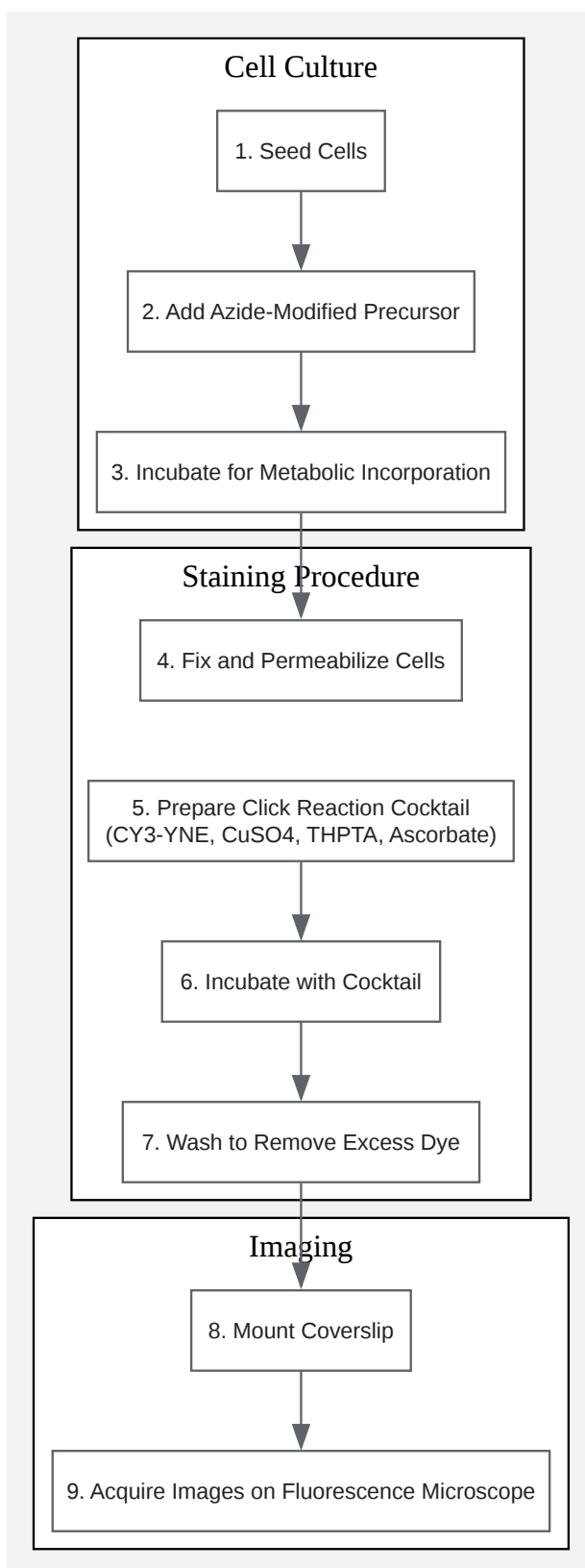


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Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow: Metabolic Labeling and Imaging

This diagram outlines the key steps in the experimental workflow for labeling and imaging cellular components using **CY3-YNE**.



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